molecular formula C21H19ClN4O B2708179 N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-97-3

N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2708179
CAS No.: 890621-97-3
M. Wt: 378.86
InChI Key: NDJRWXUOSABZTP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve:

    Starting Materials: 3-chloro-4-methylaniline, 2-methoxybenzaldehyde, and other intermediates.

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Reaction Conditions: Elevated temperatures (100-150°C) and inert atmosphere (nitrogen or argon).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Automated Systems: For precise control over reaction parameters.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at room temperature or slightly elevated temperatures.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Conducted under controlled temperatures to avoid overreaction.

Major Products

    Oxidation: May yield corresponding ketones or carboxylic acids.

    Reduction: Produces amines or alcohols.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibiting or activating specific enzymes.

    Modulate Pathways: Affecting signaling pathways involved in cellular processes.

    Alter Gene Expression: Influencing the transcription of genes related to its target pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-13-8-9-15(11-18(13)22)25-20-10-14(2)24-21-17(12-23-26(20)21)16-6-4-5-7-19(16)27-3/h4-12,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJRWXUOSABZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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